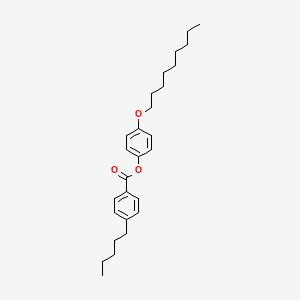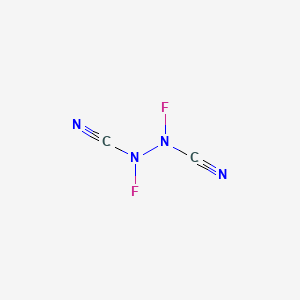
Difluorohydrazine-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorohydrazine-1,2-dicarbonitrile is a chemical compound with the molecular formula H₂F₂N₂C₂ It is characterized by the presence of two fluorine atoms and two cyano groups attached to a hydrazine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluorohydrazine-1,2-dicarbonitrile typically involves the reaction of hydrazine derivatives with fluorinating agents under controlled conditions. One common method includes the reaction of hydrazine with difluorocarbene precursors in the presence of a base. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Difluorohydrazine-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorohydrazine oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted hydrazines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Difluorohydrazine-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which difluorohydrazine-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with target molecules. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluorohydrazine: Similar in structure but lacks the cyano groups.
Hydrazine: A simpler compound without fluorine or cyano groups.
Fluorohydrazine: Contains only one fluorine atom.
Uniqueness
Difluorohydrazine-1,2-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
114045-08-8 |
|---|---|
Molekularformel |
C2F2N4 |
Molekulargewicht |
118.05 g/mol |
IUPAC-Name |
[cyano(fluoro)amino]-fluorocyanamide |
InChI |
InChI=1S/C2F2N4/c3-7(1-5)8(4)2-6 |
InChI-Schlüssel |
KIDGFFJHUDJFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N(N(C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


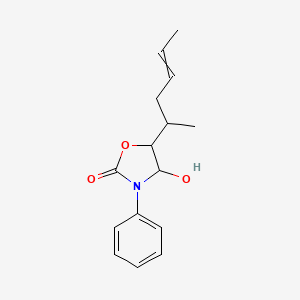
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
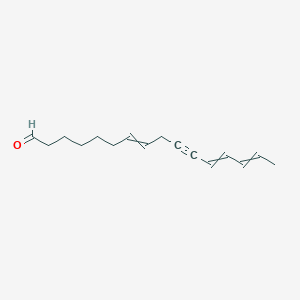
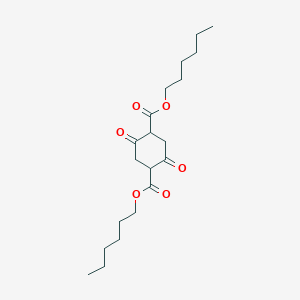
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

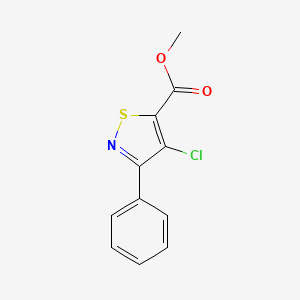
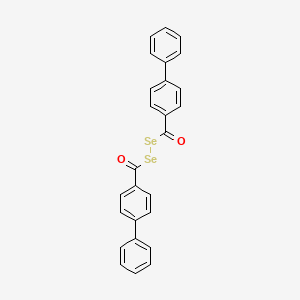
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
